molecular formula C20H20N4O2 B447154 1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide

1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B447154
M. Wt: 348.4g/mol
InChI Key: NPMAGUUIVQNEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique pyrazole core, which is substituted with methyl and carboxamide groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid with N,N-bis(2-methylphenyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N~3~,N~5~-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide can be compared with other pyrazole derivatives such as:
    • 1-methyl-3,5-dicarboxamide-1H-pyrazole
    • N,N-bis(2-methylphenyl)-1H-pyrazole-3,5-dicarboxamide

Uniqueness

  • The unique combination of methyl and carboxamide groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4g/mol

IUPAC Name

1-methyl-3-N,5-N-bis(2-methylphenyl)pyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-8-4-6-10-15(13)21-19(25)17-12-18(24(3)23-17)20(26)22-16-11-7-5-9-14(16)2/h4-12H,1-3H3,(H,21,25)(H,22,26)

InChI Key

NPMAGUUIVQNEQB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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